molecular formula C15H18N2O6 B7950673 (S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid

(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid

Cat. No.: B7950673
M. Wt: 322.31 g/mol
InChI Key: QNPOWNQAVNTBFP-JTQLQIEISA-N
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Description

(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is a complex organic compound that features a unique structure combining a benzyl group with dimethoxy substitutions, an imidazolidinone ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.

    Introduction of the Benzyl Group: The benzyl group with dimethoxy substitutions can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Propanoic Acid Moiety: This step involves the reaction of the imidazolidinone-benzyl intermediate with a propanoic acid derivative, often through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized at the benzyl position or the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Products may include benzaldehyde derivatives or carboxylic acids.

    Reduction: Alcohol derivatives of the imidazolidinone ring.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzyl group can interact with hydrophobic pockets, while the imidazolidinone ring and propanoic acid moiety can form hydrogen bonds and ionic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-(3,4-dimethoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

    (S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the dimethoxybenzyl group enhances its hydrophobic interactions, while the imidazolidinone ring provides a rigid scaffold for binding to molecular targets.

Properties

IUPAC Name

3-[(4S)-1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-22-11-5-3-9(7-12(11)23-2)8-17-14(20)10(16-15(17)21)4-6-13(18)19/h3,5,7,10H,4,6,8H2,1-2H3,(H,16,21)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPOWNQAVNTBFP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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